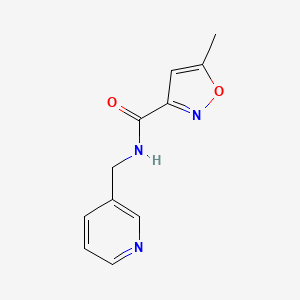![molecular formula C13H14N2O4S B5888609 (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine, also known as DMTT, is a chemical compound that has gained significant attention in the scientific research field due to its unique properties. This compound belongs to the class of thienyl-based compounds and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, it is believed to act as a modulator of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in cell proliferation, survival, and differentiation. (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to inhibit the activation of these pathways, leading to the suppression of cell growth and survival.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine in lab experiments is its high solubility in various solvents, which makes it easy to prepare solutions for testing. In addition, (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of using (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine. One area of research is the development of (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to understand the mechanism of action of (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine and its potential use in the treatment of cancer and inflammation. Furthermore, the development of new synthesis methods for (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine may lead to the discovery of new compounds with improved properties.
Métodos De Síntesis
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzaldehyde and 5-nitro-2-thiophenemethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine.
Aplicaciones Científicas De Investigación
(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In addition, (3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been studied for its anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-11-5-3-9(7-12(11)19-2)14-8-10-4-6-13(20-10)15(16)17/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGURWVJVMCSDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=C(S2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)
![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)



![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)